3-chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves various chemical transformations. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines involves a pyrimidine ring fused with a pyridine ring . The nitrogen atom’s location in the pyridine ring can result in four possible skeletons for the heterocyclic combination of the pyrimidine and pyridine rings .Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidines undergo various chemical reactions. For example, the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at position 5 of the pyrimidine ring at high temperature, is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary depending on the specific compound. For instance, some compounds have been reported to be solid at room temperature .Scientific Research Applications
Antimicrobial Activity
Pyrimidine derivatives have garnered attention as potential antimicrobial agents. Researchers have synthesized various pyrimidine scaffolds and evaluated their efficacy against bacterial and fungal strains . For instance, a series of 2,4,6-trisubstituted pyrimidines demonstrated promising activity against microbial pathogens such as Bacillus subtilis, Escherichia coli, and Aspergillus niger . The search for novel chemical entities to combat multidrug-resistant microbes remains crucial, and pyrimidine-based compounds offer a valuable avenue for exploration.
CDK2 Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold has been explored for developing novel cyclin-dependent kinase 2 (CDK2) inhibitors. These compounds were evaluated for their anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines . CDK2 plays a crucial role in cell cycle regulation, making it an attractive target for cancer therapy.
PARP-1 Inhibition
Researchers have synthesized pyrano[2,3-d]pyrimidine-2,4-dione derivatives as potential inhibitors against poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is involved in DNA repair and has implications in cancer treatment. These compounds were evaluated for their inhibitory activity towards PARP-1 and their anti-proliferative effects on human cancer cell lines .
Broad Spectrum of Activities
Pyrido[2,3-d]pyrimidines exhibit a broad spectrum of activities, including antitumor, antibacterial, CNS depressant, anticonvulsant, and antipyretic effects . Their versatility makes them valuable candidates for further exploration in medicinal chemistry.
Other Biological Activities
Beyond the mentioned applications, pyrimidine derivatives have been investigated for antioxidant, anti-inflammatory, and antimalarial activities. These diverse properties highlight the compound’s multifaceted nature and underscore its relevance in drug discovery.
Mechanism of Action
- Tyrosine Kinase (TK) : These enzymes play a crucial role in cell signaling and regulation. In cancer, TKs are often overactive, leading to uncontrolled cell growth. The compound likely inhibits specific TKs involved in tumorigenesis .
- Other Kinases : The compound may also target kinases such as extracellular regulated protein kinases (ERKs), phosphatidylinositol-3 kinase (PI3K), mammalian target of rapamycin (mTOR), and p38 mitogen-activated protein kinases (MAPKs) .
Mode of Action
The compound interacts with its targets through:
- Inhibition : By inhibiting kinase activity, it interferes with downstream signaling pathways, affecting cell proliferation, survival, and migration .
Biochemical Pathways
The affected pathways include:
Pharmacokinetics (ADME)
Result of Action
Future Directions
The future directions in the research of pyrido[2,3-d]pyrimidines are promising. These compounds have shown a broad spectrum of activities and are being studied for the development of new therapies . The complete medicinal and pharmacological profile of pyrido[2,3-d]pyrimidines as anticancer agents will help scientists design new selective, effective, and safe anticancer agents .
properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c19-15-10-20-7-3-16(15)25-11-13-4-8-24(9-5-13)18-14-2-1-6-21-17(14)22-12-23-18/h1-3,6-7,10,12-13H,4-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGHJNBLRNEDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.